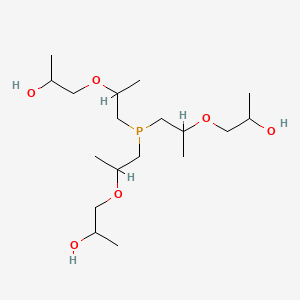

Tris(dipropylene glycol) phosphine

Description

Properties

CAS No. |

25727-08-6 |

|---|---|

Molecular Formula |

C18H39O6P |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1-[1-[bis[2-(2-hydroxypropoxy)propyl]phosphanyl]propan-2-yloxy]propan-2-ol |

InChI |

InChI=1S/C18H39O6P/c1-13(19)7-22-16(4)10-25(11-17(5)23-8-14(2)20)12-18(6)24-9-15(3)21/h13-21H,7-12H2,1-6H3 |

InChI Key |

BKDYLOHUIGTFML-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)CP(CC(C)OCC(C)O)CC(C)OCC(C)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For Tris(dipropylene glycol) phosphite (B83602), both phosphorus-31 and proton/carbon-13 NMR would provide critical information.

³¹P NMR Chemical Shifts and Coupling Constants for Phosphorus Environment Analysis

Phosphorus-31 NMR provides direct insight into the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents. For a phosphite ester like Tris(dipropylene glycol) phosphite, the ³¹P NMR signal is expected to appear in a characteristic region for P(III) compounds. organicchemistrydata.org The electronegative oxygen atoms of the dipropylene glycol moieties would deshield the phosphorus nucleus, leading to a chemical shift significantly downfield from the standard 85% H₃PO₄. acs.org For comparison, the ³¹P chemical shift of triethyl phosphite is approximately +138 ppm. researchgate.net

Coupling between the phosphorus nucleus and adjacent protons (³J(P,H)) on the glycol chain would provide further structural confirmation, though these are often small and may require high-resolution instrumentation to resolve. acs.org

Table 1: Representative ³¹P NMR Data for Analogous Trialkyl Phosphites

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Triethyl phosphite | CDCl₃ | ~+138 |

| Trimethyl phosphite | CDCl₃ | ~+140 |

| Diethyl phosphite | CDCl₃ | ~+7.6 |

Note: Data is for analogous compounds and serves as a reference.

¹H and ¹³C NMR for Ligand Conformation and Dynamics in Solution

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic ligand framework. rsc.org For Tris(dipropylene glycol) phosphite, the spectra would be complex due to the presence of multiple, chemically similar but distinct, protons and carbons in the dipropylene glycol units.

In the ¹H NMR spectrum, one would expect to see a series of multiplets corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons of the dipropylene glycol chains. hmdb.caresearchgate.nethmdb.ca The protons on the carbons adjacent to the oxygen atoms would be shifted downfield.

The ¹³C NMR spectrum would similarly show distinct signals for the methyl, methylene, and methine carbons. The carbons bonded to oxygen (C-O) would appear in the downfield region of the aliphatic carbon spectrum. researchgate.netchemicalbook.com The complexity of the spectra would be increased by the presence of stereoisomers in the propylene (B89431) glycol units.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Dipropylene Glycol Moieties

| Nucleus | Functional Group | Expected Chemical Shift Range (δ, ppm) |

| ¹H | -CH₃ | 1.0 - 1.3 |

| ¹H | -CH₂- | 3.2 - 3.8 |

| ¹H | -CH- | 3.8 - 4.2 |

| ¹³C | -CH₃ | 16 - 20 |

| ¹³C | -CH₂-O- | 65 - 75 |

| ¹³C | -CH-O- | 65 - 75 |

Note: These are approximate ranges based on propylene glycol and related structures. hmdb.caresearchgate.nethmdb.caresearchgate.netchemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular vibrations.

The IR spectrum of Tris(dipropylene glycol) phosphite is expected to be dominated by strong C-O stretching vibrations in the region of 1000-1200 cm⁻¹. nist.govchemicalbook.com The P-O-C stretching vibrations would also be prominent, typically appearing in the range of 900-1100 cm⁻¹. The C-H stretching and bending vibrations of the alkyl chains would be observed around 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. cdnsciencepub.com

Raman spectroscopy would provide complementary information. The P-O bonds are expected to show characteristic Raman scattering. Studies on related glycols indicate that the C-C and C-O stretching modes are also Raman active. chemicalbook.comresearchgate.netnih.gov

Table 3: Expected Key Vibrational Bands for Tris(dipropylene glycol) phosphite

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-O Stretch | 1000 - 1200 | IR, Raman |

| P-O-C Stretch | 900 - 1100 | IR, Raman |

| C-H Bend | 1300 - 1500 | IR, Raman |

Note: Based on data for analogous phosphites and glycols. nist.govchemicalbook.comcdnsciencepub.comresearchgate.netnih.gov

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For Tris(dipropylene glycol) phosphite, techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be employed.

The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound. The fragmentation would likely involve the cleavage of the P-O and C-O bonds, leading to the loss of dipropylene glycol units. nih.govoup.comoup.comcromlab-instruments.es The fragmentation pattern would be a key tool in confirming the structure of the molecule.

X-ray Diffraction Studies of Crystalline Forms and Metal Complexes

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If Tris(dipropylene glycol) phosphite can be crystallized, X-ray crystallography would provide precise bond lengths, bond angles, and conformational details of the molecule.

Furthermore, phosphites are known to act as ligands in coordination chemistry. X-ray diffraction studies of metal complexes of Tris(dipropylene glycol) phosphite would reveal the coordination geometry around the metal center and the binding mode of the phosphite ligand. acs.orgacs.org

Application of Other Advanced Spectroscopic Probes for Solution-Phase Research

Other advanced spectroscopic techniques could be applied to study the behavior of Tris(dipropylene glycol) phosphite in solution. For instance, variable-temperature NMR could be used to study dynamic processes, such as conformational changes in the dipropylene glycol chains. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in assigning the complex ¹H and ¹³C NMR spectra.

Coordination Chemistry and Metal Complexation

Elucidation of Ligand Electronic and Steric Parameters

The behavior of a ligand in a coordination sphere is primarily governed by its electronic and steric profiles. These factors determine the geometry of the metal complex and the nature of the metal-ligand bond.

The steric hindrance imposed by a ligand is a critical factor in coordination chemistry and is often quantified using the Tolman cone angle (θ). alfa-chemistry.com This metric provides a standardized way to measure the physical space a ligand occupies around a metal center. Although a precise Tolman cone angle for Tris(dipropylene glycol) phosphite (B83602) has not been reported, it can be estimated by comparison with analogous phosphite ligands. For example, simple phosphites like trimethyl phosphite (P(OMe)₃) have a cone angle of 107°. tcichemicals.com The flexible and more extended dipropylene glycol chains in Tris(dipropylene glycol) phosphite suggest a larger cone angle, likely exceeding that of simpler trialkyl phosphites. The conformational flexibility of these chains may also allow for a variable effective cone angle upon coordination to a metal.

| Ligand | Cone Angle (θ) in degrees |

| PH₃ | 87 |

| P(OMe)₃ | 107 |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

This interactive table illustrates the steric bulk of common phosphine (B1218219) and phosphite ligands, providing a comparative context for the expected steric profile of Tris(dipropylene glycol) phosphite. Data sourced from multiple references. tcichemicals.comwikipedia.org

The steric properties of a ligand are instrumental in dictating the number of ligands that can bind to a metal and the resulting coordination geometry. tcichemicals.com

In general, phosphite ligands are recognized as being weaker σ-donors and more effective π-acceptors when compared to their phosphine counterparts. tcichemicals.com This is due to the electronegative oxygen atoms bonded to the phosphorus, which draw electron density away from the phosphorus lone pair, thereby diminishing its σ-donating capability. Concurrently, these oxygen atoms lower the energy of the P-O σ* antibonding orbitals, enhancing their ability to accept electron density from filled metal d-orbitals through π-backbonding.

The electronic character of Tris(dipropylene glycol) phosphite aligns with this general trend. While the ether linkages within the dipropylene glycol chains are expected to have a minimal electronic impact on the phosphorus center, the terminal hydroxyl groups can influence the ligand's solubility and open up possibilities for secondary coordination interactions.

Synthesis and Characterization of Transition Metal Complexes with Tris(dipropylene glycol) Phosphite

Although Tris(dipropylene glycol) phosphite's role as a polymer stabilizer implies its interaction with metal ions, detailed studies on its specific, well-characterized transition metal complexes are not widely available in the public domain. The synthesis of such complexes would typically be achieved by reacting the phosphite ligand with a suitable metal precursor in an appropriate solvent. google.com

Phosphite ligands are known to form stable complexes with a wide array of transition metals, including palladium, platinum, rhodium, and gold. These metals are frequently employed as catalysts, and the properties of the phosphite ligands can be tuned to modulate their catalytic performance. researchgate.netnih.gov

Palladium and Platinum: These metals in the +2 oxidation state typically form square planar complexes with phosphite ligands, with common examples having the general formula [MCl₂(P(OR)₃)₂].

Rhodium: Rhodium(I) complexes with phosphites have been extensively studied, particularly for their application in hydroformylation catalysis. researchgate.netpsu.edu

Gold: Gold(I) generally forms linear complexes with phosphite ligands, such as [AuCl(P(OR)₃)].

It is reasonable to presume that Tris(dipropylene glycol) phosphite would form similar types of complexes with these metals, although specific examples are not documented in the reviewed literature.

The strength and stability of a metal-phosphite bond are a function of both steric and electronic effects. The combination of σ-donation from the phosphite to the metal and π-backbonding from the metal to the phosphite results in a generally robust metal-ligand bond. The lability of the ligand, which is inversely related to its stability, is a crucial factor in catalysis, as ligand dissociation can be a critical step in a catalytic cycle. tcichemicals.com Any potential for multidentate coordination in Tris(dipropylene glycol) phosphite would likely enhance the stability of its metal complexes due to the chelate effect.

Lack of Publicly Available Research Data on Tris(dipropylene glycol) phosphine Precludes In-Depth Analysis

The initial research strategy aimed to locate information on the influence of the dipropylene glycol chains on metal-ligand interactions and the solvation properties of its metal complexes. However, the search did not yield any specific experimental or theoretical data such as stability constants, spectroscopic information (NMR, IR), or crystallographic data for metal complexes of this particular phosphine.

While general information on phosphine ligands, including those functionalized with polyether chains to enhance water solubility, is available, this broader knowledge cannot be responsibly extrapolated to provide a specific and accurate analysis of "this compound" without significant and unsupported assumptions. The user's strict instruction to focus solely on the specified compound and to include detailed research findings and data tables cannot be met due to the absence of such information in the public domain.

Related compounds such as "tris dipropylene glycol phosphite" and "Tris(dipropylene glycol) phosphonate" were identified in patents and chemical supplier listings, respectively. However, these are different chemical entities (a phosphite and a phosphonate) and their properties cannot be directly attributed to the phosphine .

Therefore, the generation of a professional and authoritative article strictly adhering to the provided outline for "this compound" is not possible at this time. The absence of foundational research on this specific compound prevents a meaningful and scientifically accurate discussion of its coordination chemistry.

Catalytic Applications in Organic Synthesis and Polymerization

Homogeneous Catalysis Mediated by Tris(dipropylene glycol) Phosphine (B1218219) Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Phosphine ligands are instrumental in this area, stabilizing the metal center and participating in key steps of the catalytic cycle. While a vast number of phosphine ligands have been developed and studied, specific data on the catalytic activity of Tris(dipropylene glycol) phosphine is not widely reported.

Carbon-carbon bond forming reactions are fundamental in the construction of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful tools for this purpose, and their efficiency often relies heavily on the choice of phosphine ligand.

The Suzuki-Miyaura coupling joins an organoboron compound with an organic halide or triflate. Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

The Sonogashira coupling creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst with a phosphine ligand and a copper(I) co-catalyst.

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The phosphine ligand in this reaction influences the stability and reactivity of the palladium intermediates.

The formation of carbon-heteroatom bonds, such as carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. Phosphine-catalyzed and phosphine-ligated metal-catalyzed reactions are important methods for creating these bonds. For instance, phosphine-catalyzed reactions can facilitate the addition of nitrogen or oxygen nucleophiles to activated substrates. There is, however, a lack of specific studies detailing the use of this compound in these C-N and C-O bond-forming reactions.

Hydroformylation , or the "oxo" process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, and is a major industrial process for the production of aldehydes. The choice of phosphine ligand in rhodium-catalyzed hydroformylation is critical for controlling the regioselectivity (linear vs. branched aldehyde). Structurally related compounds, such as tris(hydroxymethyl)phosphine, have been studied in hydroformylation catalysis. nih.gov

Hydrogenation is a fundamental reaction that adds hydrogen across a double or triple bond. Chiral phosphine ligands are famously used in asymmetric hydrogenation to produce enantiomerically enriched products. researchgate.net Specific data on the use of this compound in either hydroformylation or hydrogenation is not prominent in the scientific literature.

Phosphine ligands and their derivatives can play roles in polymerization reactions, either as part of the catalyst system or as additives that influence the properties of the final polymer. For example, related compounds like tris(dipropylene glycol) phosphite (B83602) are used in the production of polyurethanes. nih.gov Additionally, phosphine oxides have been incorporated into polymer backbones. nih.gov However, specific research on the application of this compound in catalytic oligomerization or polymerization is not found in the available literature.

Aqueous-Phase Catalysis Leveraging Hydrophilic Characteristics of the Ligand

The presence of multiple hydroxyl groups from the dipropylene glycol moieties in this compound would be expected to confer significant water solubility. This hydrophilicity is a desirable characteristic for aqueous-phase catalysis, which is a key area of green chemistry. Water-soluble phosphine ligands allow for the catalyst to be easily separated from the organic product phase and potentially recycled. Reactions like the Suzuki and Heck couplings have been successfully performed in aqueous media using hydrophilic phosphine ligands. mdpi.comtcichemicals.com While the structure of this compound suggests its suitability for such applications, specific studies demonstrating its use in aqueous-phase catalysis are not detailed in the reviewed sources.

Development of Chiral Catalytic Systems and Enantioselective Transformations

Asymmetric catalysis, which uses chiral catalysts to produce a single enantiomer of a chiral product, is of paramount importance, particularly in the pharmaceutical industry. Chiral phosphine ligands are among the most successful classes of ligands for a wide range of enantioselective transformations. liv.ac.ukchemicalbook.com The development of a chiral version of this compound would likely involve the use of chiral propylene (B89431) glycol precursors. Such a chiral ligand could potentially be applied in asymmetric reactions. However, the synthesis of chiral derivatives of this compound and their application in enantioselective catalysis is not described in the currently available scientific literature.

Exploration of Heterogeneous Catalysis and Ligand Immobilization Strategies

There is no available information regarding the application of this compound in heterogeneous catalysis. Consequently, no data exists on strategies for its immobilization on solid supports.

Detailed Reaction Mechanism Elucidation and Kinetic Studies in Catalysis

No published studies were found that elucidate the reaction mechanisms or provide kinetic data for catalytic processes involving this compound.

It is important to note that while the broader field of phosphine ligands in catalysis is well-documented, the specific compound this compound does not appear to have been a subject of study in the reviewed literature for the requested applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that allows for the detailed investigation of the electronic properties of molecules. It is instrumental in predicting various molecular characteristics and behaviors.

DFT calculations are a cornerstone for predicting the spectroscopic properties and conformational landscapes of complex molecules like Tris(dipropylene glycol) phosphine (B1218219). By calculating the electronic ground state, researchers can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For instance, the calculated IR spectrum can help in assigning experimentally observed vibrational bands to specific molecular motions.

Due to the flexible nature of the dipropylene glycol chains, Tris(dipropylene glycol) phosphine can exist in numerous conformations. DFT calculations can be employed to determine the relative energies of these different conformers, thereby identifying the most stable structures. This involves optimizing the geometry of various possible arrangements of the propylene (B89431) glycol chains around the central phosphorus atom and comparing their energies. The results of such studies are crucial for understanding the ligand's behavior in solution and its coordination to metal centers.

The nature of the bond between a phosphine ligand and a metal center is a key determinant of the properties of the resulting metal complex. This bonding is typically described in terms of σ-donation from the phosphorus lone pair to an empty metal orbital and π-back-donation from a filled metal d-orbital to an empty σ* anti-bonding orbital of the P-C bonds wikipedia.org. DFT calculations are particularly well-suited to quantify these interactions.

By analyzing the molecular orbitals and the electron density distribution of a metal complex containing this compound, one can gain a detailed understanding of the metal-ligand bond. Techniques such as Natural Bond Orbital (NBO) analysis can provide quantitative measures of the σ-donating and π-accepting abilities of the ligand. The electron density distribution, often visualized through molecular electrostatic potential maps, reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity nih.gov.

DFT studies on various metal-phosphine complexes have shown that the electronic properties of the phosphine ligand, such as its basicity and π-acidity, can be tuned by modifying its substituents rsc.org. The ether functionalities in the dipropylene glycol chains of this compound are expected to influence its electronic properties, and DFT provides the means to investigate these effects systematically.

Phosphine ligands are ubiquitous in homogeneous catalysis, and understanding the mechanism of a catalytic reaction is essential for its optimization. DFT calculations can be used to map the entire reaction pathway of a catalytic cycle involving a metal complex of this compound. This involves identifying and characterizing the geometries and energies of all reactants, intermediates, transition states, and products.

Molecular Dynamics (MD) Simulations for Ligand-Solvent and Ligand-Metal Interactions in Solution

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are often limited to static structures or small systems. Molecular Dynamics (MD) simulations, on the other hand, can simulate the dynamic behavior of molecules over time, providing insights into their behavior in a realistic solution environment.

For a water-soluble ligand like this compound, MD simulations can be used to study its interactions with water molecules. This includes analyzing the hydrogen bonding network around the ligand and understanding how the solvent influences its conformational flexibility. Furthermore, MD simulations can be employed to study the dynamic interactions between the ligand and a metal ion in solution, providing a more complete picture of the coordination process. Quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment, are particularly powerful for studying such systems tuwien.at.

Application of Machine Learning and Data-Driven Approaches for Rational Ligand Design

The vast chemical space of possible phosphine ligands makes the traditional trial-and-error approach to catalyst development time-consuming and expensive. Machine learning (ML) and data-driven approaches are emerging as powerful tools to accelerate the discovery of new ligands with desired properties rsc.orgrsc.orgchemrxiv.orgacs.org.

By training ML models on large datasets of known phosphine ligands and their experimentally or computationally determined properties, it is possible to develop predictive models that can screen virtual libraries of new ligands. These models can learn the complex relationships between the structure of a ligand and its electronic and steric properties, as well as its performance in a specific catalytic reaction. This allows for the identification of promising new ligand candidates for synthesis and experimental testing. For instance, ML models have been successfully used to predict the reactivity of phosphine ligands in cross-coupling reactions rsc.orgrsc.orgchemrxiv.org.

Such approaches could be applied to design novel water-soluble phosphine ligands with improved catalytic activity, selectivity, or stability, starting from the structure of this compound.

Correlation of Computational Predictions with Experimental Observations

The ultimate validation of any theoretical model comes from its ability to accurately reproduce and predict experimental observations. Therefore, it is crucial to correlate the results of computational studies with experimental data. For example, predicted spectroscopic parameters from DFT calculations should be compared with experimental NMR and IR spectra. The predicted relative energies of different conformers can be validated against experimental techniques such as variable-temperature NMR.

Similarly, the predicted catalytic activity from DFT-based reaction pathway analysis should be compared with experimentally measured reaction rates and product distributions. Discrepancies between computational predictions and experimental observations can point to limitations in the theoretical model and can guide further refinements of the computational methodology researchgate.netmdpi.com. The synergy between computational and experimental studies is key to advancing our understanding of the chemical behavior of ligands like this compound and to the development of new and improved catalysts nih.govyoutube.com.

Specialized Applications and Broader Research Impact

Role in Advanced Materials Science

Phosphine-containing materials and their derivatives, such as phosphites, are integral to the development of functional polymers. The close analogue, Tris(dipropylene glycol) phosphite (B83602) , is particularly noted for its role in polyurethane (PU) manufacturing. The presence of active hydroxyl groups allows it to react with organic polyisocyanates, incorporating the phosphorus moiety directly into the polymer backbone to form polyurethanes. google.com This integration can enhance specific properties of the final material.

Furthermore, Tris(dipropylene glycol) phosphite serves as a phenol-free, environmentally friendly antioxidant. chinaplasonline.comchinaplasonline.com Its low volatility and good resistance to hydrolysis make it an effective stabilizer in polymers such as PVC, rubber, and plastics. chinaplasonline.comchinaplasonline.com In the production of polyurethane sponges, it not only acts as an antioxidant but also improves the maturation of the sponge and enhances the bonding force for flame compounding. chinaplasonline.com The broader class of phosphine-functionalized materials is a growing area of research for creating heterogeneous catalysts and novel materials with tailored electronic and structural properties. researchgate.netmdpi.com The synthesis of such advanced materials often involves the strategic incorporation of phosphine (B1218219) ligands to achieve desired functionalities. cardiff.ac.ukmdpi.comnih.gov

Niche Applications in Agrochemical, Flavor, and Fragrance Synthesis

Organophosphorus compounds are widely utilized in the agrochemical industry. liv.ac.uk While specific data on Tris(dipropylene glycol) phosphine is scarce, its oxidized counterpart, Tris(dipropylene glycol) phosphonate , is listed as a compound relevant to the agrochemical sector, likely as an intermediate or additive. chemnet.com

The application of phosphines and their derivatives in flavor and fragrance synthesis represents a highly specialized niche. These syntheses often require selective catalysts and reagents for constructing complex organic molecules. While phosphines are ubiquitous in catalysis, their specific use in this industry is not widely documented in public research, indicating proprietary applications or the use of more common catalysts.

Applications in Biological Chemistry as a Reducing Agent or Probe

In biological chemistry, the utility of this compound can be understood through its water-soluble and structurally similar analogue, Tris(3-hydroxypropyl)phosphine (THPP) . researchgate.net THPP is a versatile, air-stable, and odorless reducing agent used for the rapid and irreversible cleavage of disulfide bonds in proteins and small molecules. researchgate.netnih.gov This function is critical in proteomics and biochemistry for sample preparation and studying protein structure and function. mdpi.com

THPP demonstrates exceptional stability at biological pH and is effective in both aqueous and mixed aqueous-organic media. researchgate.netnih.gov Its performance is often compared to other common reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Research shows that THPP can achieve full reduction of various disulfides quickly and efficiently, often proving superior to standard reagents. researchgate.netresearchgate.net However, a cautionary note exists for using tris(alkyl)phosphine agents like THPP and TCEP in studies involving NAD(P)+-dependent enzymes, as they can form a covalent adduct with the cofactor, potentially inhibiting enzyme activity. acs.org

Beyond their role as reducing agents, phosphine-based molecules are being developed as fluorescent probes for bio-imaging. rsc.orgnih.govelsevierpure.com These probes can be designed to react specifically with certain biological molecules or to report on physiological conditions, such as the presence of reactive oxygen species like hypochlorous acid, enabling real-time imaging in living cells. rsc.org

| Disulfide Substrate | Product Thiol | Reducing Agent | Time for Full Conversion (minutes) |

|---|---|---|---|

| Bis(2-hydroxyethyl) disulfide | 2-Mercaptoethanol | THPP | <5 |

| Bis(2-hydroxyethyl) disulfide | 2-Mercaptoethanol | TCEP | <5 |

| Bis(2-hydroxyethyl) disulfide | 2-Mercaptoethanol | DTT | 15 |

| L-Cystine | L-Cysteine | THPP | <5 |

| L-Cystine | L-Cysteine | TCEP | <5 |

| L-Cystine | L-Cysteine | DTT | 10 |

| 4,4'-Dithiodipyridine | Pyridine-4-thiol | THPP | <5 |

| 4,4'-Dithiodipyridine | Pyridine-4-thiol | TCEP | <5 |

| 4,4'-Dithiodipyridine | Pyridine-4-thiol | DTT | <5 |

This table presents a summary of findings on the reductive cleavage of various disulfide bonds, demonstrating the high efficiency of THPP in comparison to other standard reducing agents. Data sourced from McNulty et al. (2015). researchgate.netresearchgate.net

Contributions to Environmental and Sustainable Chemistry Methodologies

The development of environmentally benign chemical processes is a major goal of modern chemistry. Phosphine-based reagents like THPP contribute to this objective. The use of stable, water-soluble phosphines for disulfide reductions offers a green chemistry alternative to harsher methods that may employ heavy metals or volatile organic solvents. researchgate.netresearchgate.net The reactions with THPP require only a slight excess of the reagent, and both the phosphine and its resulting phosphine oxide are water-soluble, simplifying work-up procedures and minimizing waste. researchgate.net

In the realm of materials, the use of Tris(dipropylene glycol) phosphite as a phenol-free antioxidant is another contribution to sustainable practices. chinaplasonline.comchinaplasonline.com By replacing phenol-based stabilizers, which can have greater environmental and health concerns, these phosphite additives provide a safer and more environmentally friendly option for polymer production.

Conclusion and Future Research Perspectives

Synthesis of Functionalized Phosphines: Current Advances and Remaining Challenges

The synthesis of phosphines, particularly those with specific functionalities, is foundational to their application in catalysis and materials science. Traditional methods often require multiple steps and harsh reagents, prompting the development of more streamlined and efficient synthetic routes. snnu.edu.cnnih.gov

Recent advances have centered on atom-economical methods like catalytic hydrophosphination and late-stage functionalization via C–H activation. Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is an attractive route for forming P-C bonds. wikipedia.orgacs.org Catalyst-free photochemical methods and the use of novel reagents like bis(trimethylsilyl)phosphonite are expanding the scope and functional group tolerance of this reaction. nih.gov

Despite this progress, significant challenges remain.

Regioselectivity: Achieving precise control over which C-H bond is functionalized remains a formidable challenge, especially in complex molecules with multiple potential reaction sites. snnu.edu.cnacs.org

Substrate Scope: While expanding, the range of substrates compatible with these new methods needs further broadening to include more unactivated and complex molecules. acs.org

Oxidation: The phosphorus(III) center in phosphines is susceptible to oxidation, often necessitating the use of protecting groups (like phosphine (B1218219) oxides) and subsequent reduction steps, which adds to the synthetic complexity. acs.orgorganic-chemistry.org

Future research will likely focus on developing more selective catalysts, expanding the library of phosphine building blocks, and designing synthetic routes that avoid sensitive intermediates.

| Synthetic Method | Description | Key Advantages | Remaining Challenges |

| Catalytic Hydrophosphination | Atom-economical addition of P-H bonds across C-C multiple bonds to form P-C bonds. wikipedia.orgnih.gov | High atom economy; direct P-C bond formation. acs.org | Control of selectivity with primary phosphines (RPH2); expanding to unactivated substrates. acs.org |

| P(III)-Directed C–H Activation | Transition-metal-catalyzed functionalization of C–H bonds, guided by the phosphine's phosphorus atom. snnu.edu.cnacs.org | Late-stage functionalization; high step- and atom-economy. nih.govbohrium.com | Achieving precise regioselectivity; overcoming catalyst poisoning by product. snnu.edu.cnacs.org |

| Palladium-Catalyzed C-P Coupling | Cross-coupling of phosphination reagents (e.g., acylphosphines) with aryl halides or triflates. organic-chemistry.org | Broad substrate scope and functional group tolerance. organic-chemistry.org | Development of more versatile phosphination reagents. |

| Reduction of Phosphine Oxides | Use of a phosphine oxide as a stable precursor, followed by reduction to the trivalent phosphine. organic-chemistry.org | Avoids oxidation of the sensitive P(III) center during synthesis. acs.org | Requires an additional reduction step, often with stoichiometric reagents. acs.org |

Expanding the Scope and Efficiency of Catalytic Transformations

Phosphines are ubiquitous ligands in homogeneous catalysis and are also powerful organocatalysts in their own right. acs.orgprochemonline.com Future research is aimed at expanding the types of reactions that can be catalyzed and improving the efficiency (e.g., catalyst loading, turnover numbers) and selectivity (chemo-, regio-, and enantioselectivity) of existing transformations.

A major area of development is in phosphine-catalyzed annulation reactions, which are powerful methods for constructing carbo- and heterocyclic rings. nih.govnih.gov These reactions typically involve the initial nucleophilic addition of a phosphine to an activated multiple bond (e.g., in allenes or alkynes), generating a zwitterionic intermediate that then reacts with other components. acs.orgacs.org Researchers are designing novel reaction cascades to access previously inaccessible ring systems, including [3+2], [4+2], and even [6+1] annulations to form five-, six-, and seven-membered rings. rsc.orgchinesechemsoc.orgrsc.orgacs.org

Key goals in this area include:

Novel Reactivity: Discovering new reaction pathways by using highly functionalized substrates, such as δ-acetoxy allenoates, that can act as versatile synthons. acs.org

Asymmetric Catalysis: Developing new chiral phosphine catalysts to control the stereochemical outcome of these transformations, providing access to enantioenriched molecules. acs.orgchinesechemsoc.org

Improved Efficiency: Enhancing catalyst performance to operate under milder conditions and with lower catalyst loadings, which is crucial for practical applications. nih.gov

The development of bifunctional chiral phosphines, which contain both a catalytic phosphine center and another functional group (e.g., a hydrogen-bond donor), is a promising strategy for achieving high enantioselectivity in these reactions. rsc.org

| Catalytic Transformation | Description | Recent Advances |

| [3+2] Annulations | Construction of five-membered rings. nih.govacs.org | Asymmetric dearomatization of heterocycles like benzimidazoles; synthesis of spirooxindoles. acs.orgchinesechemsoc.org |

| [4+2] Annulations | Construction of six-membered rings. nih.gov | Use of α-(alkyl)allenoates with activated olefins to synthesize cyclohexenes. acs.org |

| Higher-Order Annulations | Construction of larger rings, such as seven-membered heterocycles and carbocycles. | Development of [6+1] annulations using long-chained α-allyl allenoate-derived biselectrophiles. rsc.org |

| Umpolung Additions | Reversal of the normal polarity of a functional group, enabling novel bond formations. nih.gov | γ-umpolung addition of nucleophiles to 2-butynoates and 2,3-allenoates. nih.gov |

Integrated Experimental and Computational Methodologies for Ligand Discovery

The traditional process of discovering new ligands by synthesizing and testing them one by one is time-consuming and inefficient. The integration of computational chemistry and machine learning with experimental work is revolutionizing the field of ligand discovery. rsc.orgnumberanalytics.com This synergy allows for the rapid screening of vast virtual libraries of ligands and the rational design of catalysts with desired properties.

Computational methods, particularly Density Functional Theory (DFT), are used to model reaction mechanisms, predict the stereoelectronic properties of phosphine ligands, and calculate reaction energy barriers. acs.org This provides deep insights that can guide experimental efforts. For example, DFT calculations have been used to understand and predict the Z-selectivity of phosphine-based olefin metathesis catalysts. acs.org

More recently, machine learning (ML) has emerged as a powerful tool for accelerating this process. digitellinc.com By training ML models on large datasets of known phosphine ligands and their catalytic performance, researchers can create models that predict the effectiveness of new, untested ligands. digitellinc.comrsc.org For example, ML models have been developed to predict the Tolman Electronic Parameter (TEP), a key measure of a phosphine's electron-donating ability, almost instantaneously from a simple representation of its chemical structure (SMILES string). chemrxiv.orgacs.org

The key future directions in this integrated approach are:

Database Curation: Building large, high-quality databases (like the Metal-Phosphine Catalyst Database, MPCD) that link ligand structure to catalytic performance. rsc.org

Descriptor Development: Identifying the most critical molecular descriptors that correlate with catalytic activity to build more accurate predictive models. digitellinc.comchemrxiv.org

Predictive Screening: Using validated ML models to screen enormous virtual libraries of potential phosphine ligands to identify the most promising candidates for synthesis and experimental testing. rsc.org

This data-driven approach pushes the rational design of catalysts into a quantitative era, moving beyond reliance on chemical intuition and accelerating the discovery of next-generation catalysts. rsc.org

Designing Next-Generation Phosphine-Based Reagents and Materials

The functionalization of phosphines opens the door to creating advanced reagents and materials with properties that go beyond their use as simple ligands in solution. Future research is increasingly focused on incorporating phosphine moieties into solid supports and polymers to create recyclable catalysts and functional materials. rsc.orgresearchgate.net

Phosphine-Functionalized Polymers: Attaching phosphine ligands to polymer backbones creates solid-supported catalysts that combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.orgresearchgate.netmdpi.com These materials are being developed for a range of applications, including cross-coupling reactions in environmentally friendly solvents like water and ethanol. mdpi.com

Phosphine-Functionalized Metal-Organic Frameworks (P-MOFs): MOFs are crystalline, porous materials built from metal nodes and organic linkers. ethz.chacs.orgresearchgate.net By using phosphine-containing linkers, researchers can create P-MOFs with well-defined, isolated catalytic sites within a porous structure. acs.orgnih.gov This approach offers several advantages:

Site Isolation: The framework prevents catalyst dimerization or aggregation, which can lead to deactivation.

Tunability: The steric and electronic environment of the phosphine can be precisely controlled by modifying the linker. acs.org

Substrate Selectivity: The pore size and environment of the MOF can impart size- or shape-selectivity to the catalytic process.

Novel Reagents and Smart Materials: Researchers are also designing new phosphine-based reagents for specific applications, such as bench-stable reagents for the direct fluoroalkylation of C-H bonds in complex molecules like pharmaceuticals. csustrata.org Furthermore, the ability to modify the phosphine center (e.g., through oxidation or alkylation) allows for the creation of "smart" materials whose properties, such as gas sorption, can be switched post-synthetically. utexas.edu The hydroxyl groups present in a compound like Tris(dipropylene glycol) phosphite (B83602) (a related phosphite ester) have been used to incorporate the phosphorus moiety directly into a polyurethane polymer backbone, creating materials with enhanced properties. chinaplasonline.comchinaplasonline.comgoogle.com This highlights the potential for functionalized phosphines to act as integral polymer building blocks.

The development of these advanced materials represents a shift from viewing phosphines merely as ligands to recognizing their potential as key components in the design of functional, responsive, and sustainable chemical systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.